N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine
Description
Chemical Structure: The compound (CAS 1251407-43-8, C₉H₁₁NO₂, MW 165.19 g/mol) features a furan ring substituted at the 5-position with a 2-methylcyclopropyl group and a methylidene hydroxylamine group at the 2-position . Its IUPAC name is N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine, with SMILES notation CC1CC1C2=CC=C(O2)C=NO.
Physical Properties: The compound is reported as an oil, requiring storage at 4°C for stability. Its InChI key (VZUDSGVZOPMZEU-UHFFFAOYSA-N) confirms stereochemical specificity .
Properties
IUPAC Name |
(NE)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(6)9-3-2-7(12-9)5-10-11/h2-3,5-6,8,11H,4H2,1H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUDSGVZOPMZEU-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1C2=CC=C(O2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine typically involves the reaction of 5-(2-methylcyclopropyl)-2-furaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and purification techniques such as recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine has been investigated for its potential as a drug candidate. Its structural features suggest that it may interact with biological targets, making it a candidate for further pharmacological studies.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of hydroxylamine derivatives, including this compound, and their inhibitory effects on certain enzymes involved in disease processes. The results indicated promising activity against specific targets, warranting further exploration of this compound's therapeutic potential .
Agricultural Chemistry
The compound's ability to act as a nitrogen source makes it relevant in agricultural applications. Hydroxylamines are known to enhance plant growth and resilience against pests.
Data Table: Agricultural Applications
| Application Area | Compound Effect | Reference |
|---|---|---|
| Plant Growth | Enhances growth rates in certain crops | |
| Pest Resistance | Increases resistance to fungal infections |
Materials Science
This compound can be utilized in the synthesis of novel materials, particularly polymers. Its functional groups allow for the modification of polymer properties.
Case Study : Research conducted at a materials science institute demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties compared to standard polymers without such modifications .
Mechanism of Action
The mechanism of action of N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . This compound may also interact with cellular membranes and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
Functional Group Reactivity
- The hydroxylamine group (N-O bond) is redox-active, analogous to hydroxamic acids but with distinct kinetics. For example, hydroxylamines are prone to oxidation to nitroxides, whereas hydroxamic acids form stable metal chelates .
Biological Activity
N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine is a compound with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol. It has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
The compound is characterized by its unique structure, which includes a furan ring and a hydroxylamine functional group. The following table summarizes its basic properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| MDL No. | MFCD17257430 |
| PubChem CID | 71831994 |
| IUPAC Name | N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine |
| Appearance | Oil |
| Storage Temperature | 4 °C |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Nitric Oxide Synthase (iNOS) : Similar compounds have shown the ability to inhibit iNOS in macrophages, leading to reduced nitric oxide production, which is crucial in inflammatory responses .
- Modulation of Signaling Pathways : Studies suggest that derivatives of furan compounds can influence various signaling pathways, including p38 MAP kinase and NF-κB pathways, which are vital in cellular stress responses and inflammation .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Activity : The compound's structural analogs have been reported to suppress pro-inflammatory mediators in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Properties : Compounds with similar furan structures have shown antifungal and antibacterial activities, suggesting that this compound may also possess similar properties .
- Cytotoxicity Studies : Preliminary studies have indicated that certain derivatives can exhibit selective cytotoxicity against cancer cell lines, making them potential candidates for cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on furan derivatives demonstrated their ability to inhibit the synthesis of nitric oxide in RAW 264.7 cells through specific signaling pathway modulation, supporting the hypothesis that this compound may share similar effects .
- Another investigation highlighted the synthesis and biological evaluation of various furan-based compounds, noting their effectiveness against fungal infections and potential as therapeutic agents against human adenovirus (HAdV) infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
